6-(Tert-butyl)pyrimidine-2,4-diamine
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Overview
Description
6-(Tert-butyl)pyrimidine-2,4-diamine is an organic compound with the molecular formula C8H14N4 It is a derivative of pyrimidine, characterized by the presence of a tert-butyl group at the 6-position and amino groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as guanidine carbonate and tert-butyl acetoacetate.
Cyclization: The initial step involves the cyclization of guanidine carbonate with tert-butyl acetoacetate in the presence of a base like sodium ethoxide to form the pyrimidine ring.
Amination: The resulting intermediate undergoes amination using ammonia or an amine source to introduce the amino groups at the 2- and 4-positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures during cyclization and amination steps.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of N-alkylated pyrimidines.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
6-(Tert-butyl)pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(Tert-butyl)pyrimidine-2,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino groups and the tert-butyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of a tert-butyl group.
4-Amino-2,6-dimethylpyrimidine: Another derivative with different substitution patterns.
6-Ethylpyrimidine-2,4-diamine: Ethyl group instead of tert-butyl.
Uniqueness
6-(Tert-butyl)pyrimidine-2,4-diamine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
6-tert-butylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3,(H4,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQNQIXFWUDBDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380581 |
Source
|
Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-26-5 |
Source
|
Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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